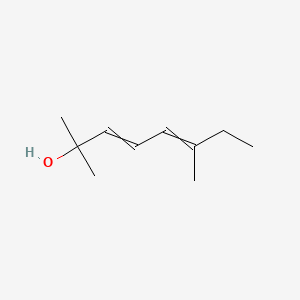
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) is a compound that combines the unique properties of a pentafluorobenzene ligand with the rare earth metal ytterbium in its +2 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) typically involves the reaction of ytterbium(II) chloride with 1,2,3,4,5-pentafluorobenzene in the presence of a suitable reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the ytterbium(II) species. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing safety measures to handle the reactive ytterbium(II) species.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) can undergo various types of chemical reactions, including:
Oxidation: The ytterbium(II) center can be oxidized to ytterbium(III) under appropriate conditions.
Reduction: The compound can act as a reducing agent due to the presence of the ytterbium(II) center.
Substitution: The pentafluorobenzene ligand can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can react with the pentafluorobenzene ligand.
Major Products
Oxidation: Ytterbium(III) complexes.
Reduction: Reduced organic products depending on the specific reaction.
Substitution: Substituted pentafluorobenzene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including polymerization reactions.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and magnetic properties.
Organometallic Chemistry: It serves as a precursor for the synthesis of other organometallic compounds.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) involves the interaction of the ytterbium(II) center with various substrates. The pentafluorobenzene ligand can stabilize the ytterbium(II) center, allowing it to participate in redox reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparación Con Compuestos Similares
Similar Compounds
Bis(pentafluorophenyl)zinc: Another compound with a pentafluorobenzene ligand, but with zinc instead of ytterbium.
Bromopentafluorobenzene: A halogenated derivative of pentafluorobenzene.
Pentafluoroaniline: An amine derivative of pentafluorobenzene.
Uniqueness
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) is unique due to the presence of the rare earth metal ytterbium in its +2 oxidation state
Propiedades
Número CAS |
66080-22-6 |
|---|---|
Fórmula molecular |
C12F10Yb |
Peso molecular |
507.16 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) |
InChI |
InChI=1S/2C6F5.Yb/c2*7-2-1-3(8)5(10)6(11)4(2)9;/q2*-1;+2 |
Clave InChI |
GENWWSLSQWRWHF-UHFFFAOYSA-N |
SMILES canónico |
[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Yb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


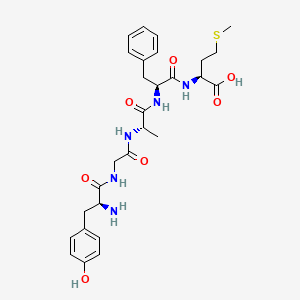
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)


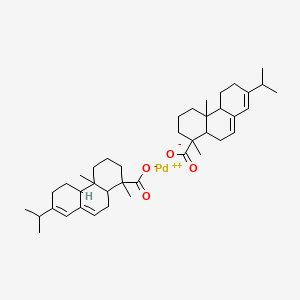

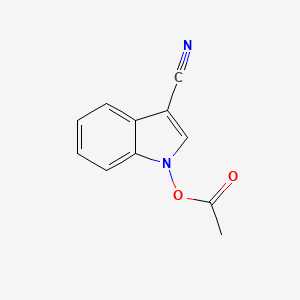

![Naphthalene, 1-[(4-methylphenyl)ethynyl]-](/img/structure/B14476183.png)
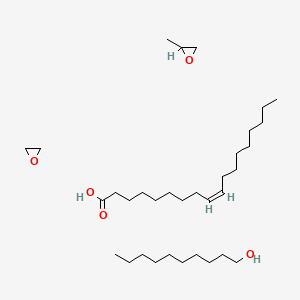
![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
